

Palmarumycin C3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Palmarumycin C3	
Cat. No.:	B181729	Get Quote

Palmarumycin C3: A Comprehensive Technical Guide

Palmarumycin C3 is a naturally occurring spirobisnaphthalene compound isolated from various fungal species, including Coniothyrium sp. and the endophytic fungus Berkleasmium sp. Dzf12. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

Palmarumycin C3 possesses a complex pentacyclic structure. Its chemical identity is defined by the following identifiers:

- IUPAC Name: (1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.0⁵,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one[1]
- Molecular Formula: C20H12O6[1]
- SMILES: C1=CC2=C3C(=C1)OC4([C@H]5--INVALID-LINK--C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2[1]
- InChi Key: BDXBHYOFNNANPN-RTBURBONSA-N[1]

Caption: 2D Chemical Structure of Palmarumycin C3.

Physicochemical Properties

A summary of the key physicochemical properties of **Palmarumycin C3** is presented in the table below. The data is a combination of computed and experimentally determined values.

Property	Value	Source
Molecular Weight	348.31 g/mol	INVALID-LINK[1]
Appearance	Yellow-green pigment	INVALID-LINK
Solubility	Soluble in DMSO, dichloromethane, acetone, and methanol	INVALID-LINK
Purity	>95% by HPLC	INVALID-LINK
Storage Temperature	-20°C	INVALID-LINK
Computed LogP	2.83890	INVALID-LINK[2]
Polar Surface Area	88.52 Ų	INVALID-LINK[2]

Biological Activities

Palmarumycin C3 exhibits a range of biological activities, with notable antimicrobial and modest antioxidant properties. It is also known to inhibit Ras farnesyl-protein transferase.

Antimicrobial Activity

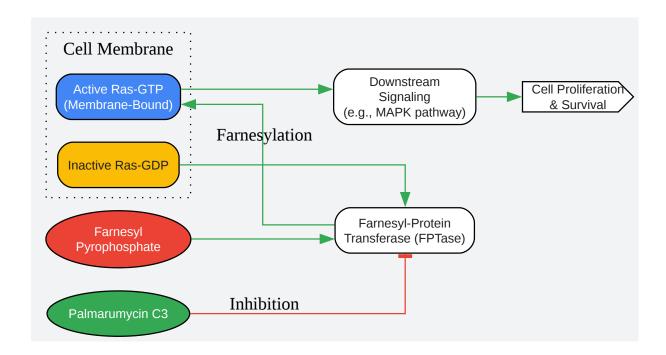
Palmarumycin C3 has demonstrated potent activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) values are summarized below.

Organism	Туре	MIC (μg/mL)
Agrobacterium tumefaciens	Gram-negative	6.25
Bacillus subtilis	Gram-positive	6.25
Pseudomonas lachrymans	Gram-negative	12.5
Ralstonia solanacearum	Gram-negative	12.5
Staphylococcus haemolyticus	Gram-positive	6.25
Xanthomonas vesicatoria	Gram-negative	6.25
Magnaporthe oryzae	Fungus	12.5

Source: Mou Y. et al., Molecules, 2013.[3]

Antioxidant Activity

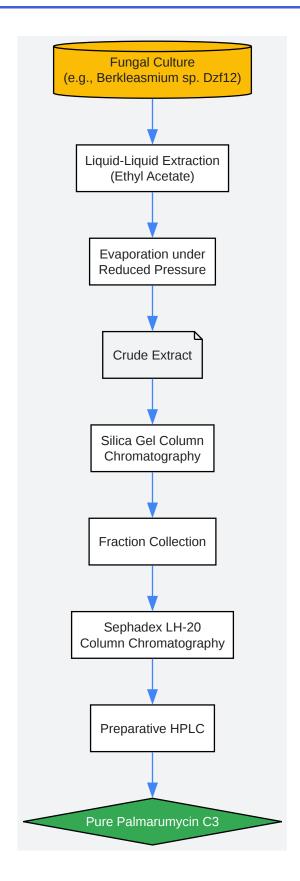
The antioxidant potential of **Palmarumycin C3** has been evaluated using DPPH radical scavenging and β-carotene/linoleic acid bleaching assays.


Assay	IC ₅₀ (μg/mL)
DPPH Radical Scavenging	38.4
β-carotene/linoleic acid Bleaching	45.6

Source: Mou Y. et al., Molecules, 2013.[3]

Signaling Pathway Inhibition

A key reported mechanism of action for **Palmarumycin C3** is the inhibition of Ras farnesyl-protein transferase (FPTase). This enzyme is crucial for the post-translational modification of Ras proteins, which are essential for cell signaling pathways that control cell growth and proliferation. Inhibition of FPTase can disrupt these pathways, making it a target for anticancer drug development.


Click to download full resolution via product page

Caption: Inhibition of Ras farnesylation by Palmarumycin C3.

Experimental Protocols Isolation and Purification of Palmarumycin C3

The following is a generalized workflow for the isolation of **Palmarumycin C3** from a fungal culture.

Click to download full resolution via product page

Caption: General workflow for the isolation of **Palmarumycin C3**.

Detailed Steps:

- Fermentation: The endophytic fungus Berkleasmium sp. Dzf12 is cultured in a suitable liquid medium.
- Extraction: The culture broth is extracted multiple times with an organic solvent such as ethyl acetate.
- Concentration: The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.
 - Silica Gel Column Chromatography: The crude extract is first separated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate).
 - Sephadex LH-20 Column Chromatography: Fractions containing Palmarumycin C3 are further purified on a Sephadex LH-20 column.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC to yield pure Palmarumycin C3.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

- Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate media to a specified cell density.
- Serial Dilution: **Palmarumycin C3** is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under suitable conditions for microbial growth.

MIC Determination: The MIC is defined as the lowest concentration of Palmarumycin C3
that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging)

- Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Sample Preparation: Different concentrations of Palmarumycin C3 are prepared in methanol.
- Reaction: The Palmarumycin C3 solutions are mixed with the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature.
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

This guide provides a comprehensive overview of the current knowledge on **Palmarumycin C3**. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bioaustralis.com [bioaustralis.com]
- 2. Antimicrobial and antioxidant activities and effect of 1-hexadecene addition on palmarumycin C2 and C3 yields in liquid culture of endophytic fungus Berkleasmium sp. Dzf12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Palmarumycin C3 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181729#palmarumycin-c3-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com